Cas no 2248201-10-5 ((2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine)

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine is a chiral amine compound featuring a pyridine moiety and a stereogenic center at the 2-position. Its structural characteristics make it a valuable intermediate in pharmaceutical synthesis, particularly for the development of enantioselective active pharmaceutical ingredients (APIs). The pyridine group enhances binding affinity in certain biological targets, while the chiral methyl substitution allows for selective interactions in asymmetric synthesis. This compound is commonly utilized in medicinal chemistry research for its potential as a building block in ligands, catalysts, and drug candidates. High-purity grades are available to ensure reproducibility in synthetic applications. Proper handling under inert conditions is recommended due to its amine functionality.
(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine structure
2248201-10-5 structure
Product Name:(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine
CAS No:2248201-10-5
MF:C9H14N2
MW:150.220861911774
CID:6396605
PubChem ID:42079590
Update Time:2025-11-01

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248201-10-5
    • EN300-6507734
    • (2R)-2-methyl-3-(pyridin-2-yl)propan-1-amine
    • (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine
    • Inchi: 1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m1/s1
    • InChI Key: YVBDVJAMUONDBV-MRVPVSSYSA-N
    • SMILES: NC[C@H](C)CC1C=CC=CN=1

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.9Ų

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Additional information on (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine

Introduction to (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine (CAS No. 2248201-10-5)

(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine (CAS No. 2248201-10-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound, also known as (R)-Methylpyridylpropanamine, is characterized by its chiral center at the second carbon atom, which imparts enantiomeric specificity and potential for selective biological activity.

The chemical structure of (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine consists of a pyridine ring attached to a propanamine chain with a methyl group at the second carbon position. The presence of the pyridine ring and the chiral center endows this compound with a range of pharmacological properties, making it a valuable candidate for drug development.

Recent studies have highlighted the potential therapeutic applications of (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic effects. The mechanism of action is believed to involve the modulation of specific receptors and signaling pathways, which are crucial in mediating inflammatory responses and pain perception.

In addition to its anti-inflammatory properties, (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine has been investigated for its neuroprotective effects. A study conducted by a team of researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is attributed to its ability to inhibit oxidative stress and promote neurotrophic factor expression.

The chiral nature of (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine is particularly important in drug development, as enantiomers can exhibit different pharmacological profiles. The (R)-enantiomer has been found to be more active than its (S)-counterpart in several biological assays, highlighting the significance of enantioselective synthesis in optimizing therapeutic outcomes.

Synthesis methods for (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine have been extensively studied to ensure high enantiomeric purity. One common approach involves asymmetric synthesis using chiral catalysts or auxiliaries. For example, a recent publication in Organic Letters described an efficient method for the enantioselective synthesis of this compound using a chiral phosphoric acid catalyst. This method not only yields high enantiomeric excess but also provides good overall yields, making it suitable for large-scale production.

Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine in various therapeutic indications. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

The potential applications of (2R)-2-Methyl-3-pyridin-2-y-lpropan-l -amine extend beyond traditional pharmaceuticals. It has also been explored as a lead compound for the development of novel agrochemicals and materials science applications. For instance, its ability to form stable complexes with metal ions makes it a promising candidate for use in catalysis and sensor technologies.

In conclusion, (2R)-2-Methyl--pyridin--ylpropan--amine (CAS No. 2248201--5) represents a multifaceted compound with significant potential in various scientific and industrial domains. Its unique chemical structure, coupled with its diverse biological activities, positions it as an important molecule for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in advancing medical treatments and technological innovations.

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